An In-Depth Technical Guide to 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine: Properties and Applications
An In-Depth Technical Guide to 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-N-Carbobenzyloxy-2-deoxy-D-glucosamine, a key derivative of the naturally occurring amino sugar D-glucosamine, serves as a pivotal intermediate in the sophisticated synthesis of complex glycoconjugates, oligosaccharides, and various nitrogen-containing natural products. The strategic installation of the carbobenzyloxy (Cbz) protecting group on the C-2 amino function of glucosamine bestows upon it a unique set of properties, rendering it stable under a range of reaction conditions while allowing for selective deprotection. This guide provides a comprehensive overview of the fundamental basic properties of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine, including its physicochemical characteristics, synthesis, and deprotection methodologies. Furthermore, it delves into its critical role as a versatile building block in modern synthetic organic chemistry, with a particular focus on its application in glycosylation reactions.
Introduction: The Strategic Importance of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine
D-glucosamine is a fundamental monosaccharide and a ubiquitous component of numerous vital biomolecules, including glycoproteins, glycosaminoglycans, and chitin.[1] The presence of a primary amine at the C-2 position provides a unique handle for chemical modification, but also a challenge in terms of selective reactivity. Protecting group chemistry is therefore indispensable in the synthetic manipulation of glucosamine.
The carbobenzyloxy (Cbz) group, introduced by Bergmann and Zervas, is a cornerstone of amine protection in organic synthesis, particularly in peptide and carbohydrate chemistry.[2] Its stability towards a wide array of reagents and reaction conditions, coupled with its facile removal via catalytic hydrogenation, makes it an ideal choice for multi-step synthetic sequences. When applied to D-glucosamine, the resulting 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine becomes a highly valuable and versatile building block. This guide aims to provide a detailed technical overview of this important compound, from its fundamental properties to its practical applications in the laboratory.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine is essential for its effective use in synthesis, purification, and characterization.
Physical Properties
The physical properties of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine are summarized in the table below. It is a white to off-white crystalline solid at room temperature.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₇ | [3] |
| Molecular Weight | 313.3 g/mol | [3] |
| Melting Point | 215-216 °C | |
| Appearance | Crystalline solid | |
| Solubility | Information on the specific solubility of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine in various organic solvents is not extensively documented in publicly available literature. However, based on the properties of the related compound N-acetyl-D-glucosamine, which is soluble in DMSO and dimethylformamide, it can be inferred that 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine would exhibit similar solubility in polar aprotic solvents.[4] The solubility of N-acetyl-D-glucosamine has also been studied in aqueous binary solvents.[5] | |
| Optical Rotation | Specific optical rotation data for 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine is not readily available in the cited literature. For comparison, the parent compound, D-glucosamine hydrochloride, has a specific optical rotation of +70.1° to +68.8° (c = 4.75 in water) at equilibrium.[6] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton of the glucopyranose ring, the protons of the sugar backbone, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring. The chemical shifts and coupling constants of the sugar ring protons can provide information about the stereochemistry and conformation of the molecule.[7][8]
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 14 carbon atoms in the molecule, including the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the glucose unit.[7][9]
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H and O-H stretching vibrations, the C=O stretching of the carbamate group, and the aromatic C-H and C=C stretching vibrations of the benzyl group.[10][11]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[12]
Synthesis and Deprotection: A Practical Guide
The ability to efficiently introduce and remove the Cbz protecting group is central to the utility of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine.
Synthesis of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine
The synthesis of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine typically starts from the commercially available D-glucosamine hydrochloride. The general strategy involves the protection of the amino group at the C-2 position with benzyl chloroformate (Cbz-Cl) under basic conditions.
This protocol is a generalized procedure based on standard methods for the N-protection of amino sugars.
Materials:
-
D-(+)-Glucosamine hydrochloride
-
Sodium hydroxide (NaOH) or an organic base like triethylamine (Et₃N)
-
Benzyl chloroformate (Cbz-Cl)
-
Suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like dioxane or acetone)
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolution: Dissolve D-(+)-glucosamine hydrochloride in an aqueous solution of sodium hydroxide or a mixture of water and an organic solvent containing an organic base. The base is crucial to neutralize the hydrochloride and to scavenge the HCl generated during the reaction.
-
Acylation: Cool the solution in an ice bath and add benzyl chloroformate dropwise with vigorous stirring. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the crude product by filtration, wash it with cold water, and then with a suitable organic solvent like ether to remove any unreacted benzyl chloroformate. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Synthetic pathway for 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine.
Deprotection of the Carbobenzyloxy Group
The removal of the Cbz group is most commonly and cleanly achieved through catalytic hydrogenation. This method is highly efficient and proceeds under mild conditions, making it compatible with a wide range of other functional groups.
Catalytic transfer hydrogenation is a safer and often more convenient alternative to using gaseous hydrogen.[13][14]
Materials:
-
2-N-Carbobenzyloxy-2-deoxy-D-glucosamine
-
Palladium on carbon (10% Pd/C)
-
Hydrogen donor (e.g., ammonium formate, cyclohexene, or formic acid)
-
Solvent (e.g., methanol, ethanol, or isopropanol)
Procedure:
-
Dissolution: Dissolve the Cbz-protected glucosamine in a suitable solvent.
-
Catalyst and Donor Addition: Add the 10% Pd/C catalyst and the hydrogen donor to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected D-glucosamine.
Caption: Deprotection of the Cbz group via catalytic transfer hydrogenation.
Applications in Glycosylation Reactions
2-N-Carbobenzyloxy-2-deoxy-D-glucosamine and its derivatives are valuable glycosyl donors and acceptors in the synthesis of oligosaccharides and glycoconjugates. The nature of the protecting group at the C-2 position significantly influences the stereochemical outcome of the glycosylation reaction.
Role as a Glycosyl Donor
When appropriately activated at the anomeric center (e.g., as a glycosyl bromide or trichloroacetimidate), 2-N-Cbz-glucosamine derivatives can act as glycosyl donors. The Cbz group at the C-2 position can participate in the reaction through anchimeric assistance, leading to the formation of a transient oxazolinium ion intermediate. This neighboring group participation typically directs the incoming nucleophile (the glycosyl acceptor) to the opposite face, resulting in the stereoselective formation of 1,2-trans-glycosidic linkages (β-glycosides in the case of glucosamine).[15]
Role as a Glycosyl Acceptor
With its free hydroxyl groups, 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine can also function as a glycosyl acceptor. The regioselectivity of the glycosylation (i.e., which hydroxyl group reacts) can be controlled by the use of additional protecting groups on the sugar ring and by the choice of reaction conditions. For instance, selective protection of the C-4 and C-6 hydroxyls with a benzylidene acetal leaves the C-3 hydroxyl available for glycosylation.[16]
The use of N-alkoxycarbonyl derivatives, including Cbz-protected glucosamine, as donors in glycosylation reactions has been shown to produce β-glycosides in good yields and with high stereoselectivity.[15]
Conclusion
2-N-Carbobenzyloxy-2-deoxy-D-glucosamine stands out as a crucial building block in the field of synthetic carbohydrate chemistry. Its well-defined physicochemical properties, coupled with straightforward and high-yielding synthetic and deprotection protocols, make it an indispensable tool for researchers. The Cbz group provides robust protection for the C-2 amino functionality, while its ability to participate in glycosylation reactions offers a reliable method for the stereoselective construction of β-glycosidic linkages. As the demand for complex carbohydrates for biological and pharmaceutical research continues to grow, the importance of versatile and reliable intermediates like 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine will undoubtedly increase.
References
- Bhat, R. G., & Sultane, P. R. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(23), 3563-3566.
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Purchase, E. R., & Braun, C. E. (1946). d-GLUCOSAMINE HYDROCHLORIDE. Organic Syntheses, 26, 36.
- Boullanger, P., Banchet, V., & Descotes, G. (1990). The use of N-alkoxycarbonyl derivatives of 2-amino-2-deoxy-D-glucose as donors in glycosylation reactions.
-
ResearchGate. (n.d.). Solubility data for different CBZ formulations. Retrieved from [Link]
- Gale, E. M., & Roberts, S. M. (2012). Simultaneous Removal of Benzyl and Benzyloxycarbonyl Protective Groups in 5′-O-(2-Deoxy-α-D-Glucopyranosyl)Uridine by Catalytic Transfer Hydrogenolysis.
-
GlycoData. (n.d.). Carbohydrate Optical Rotation Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparing the dissolution profiles of CBZ solid dispersions containing.... Retrieved from [Link]
- Li, Y., Wang, Y., & Wang, J. (2021). Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K.
- Oßwald, M., & Schmidt, R. R. (2003). Regioselective Glycosylation of Glucosamine and Galactosamine Derivates Using O-Pivaloyl Galactosyl Donors.
-
ResearchGate. (n.d.). a) IR and b) mass spectra of D-glucosamine obtained from shrimp shells;.... Retrieved from [Link]
- Kim, J. H., & Park, J. H. (2003). D-Glucosamine derivatives and Method for Preparing Thereof. KR20030057040A.
- Sultane, P. R., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(23), 3563-3566.
- Thanh, N. D., & Quoc, N. V. (2013). Study on Synthesis of 2-(Substituted Benzylidene)amino-2-Deoxy-1,3,4,6- Tetra-O-Acetyl-β-D-Glucopyranoses from D-Glucosamine. Letters in Organic Chemistry, 10(2), 119-123.
- Lv, Y., Laborda, P., Huang, K., Cai, Z. P., Wang, M., Lu, A. M., ... & Voglmeir, J. (2016). Highly efficient and selective biocatalytic production of glucosamine from chitin. Green Chemistry, 18(13), 3825-3832.
- Kulkarni, S. S., & Danishefsky, S. J. (2007). Solid-Phase O-Glycosylation with a Glucosamine Derivative for the Synthesis of a Glycopeptide.
-
Arkat USA. (2012). Synthesis of a 3-hydroxyl- free N-acetyl glucosamine disaccharide. Retrieved from [Link]
- Pomin, V. H. (2015). 1D 1 H-NMR spectra of glucose (Glc), and its derivatives: glucosamine (GlcNH 2). Journal of Glycomics & Lipidomics, 5(2), 1-5.
- Marks, D. J., & Seeberger, P. H. (2018). The Synthesis of a Glucosamine—Asparagine Compound. Benzyl N2-Carbobenzyloxy-N-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-L-asparaginate1. The Journal of Organic Chemistry, 83(15), 8179-8186.
-
PolyOrg, Inc. (n.d.). N-CBZ-D-Glucosamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). d-GLUCOSAMINE HYDROCHLORIDE. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000231 N-Acetyl-D-glucosamine at BMRB. Retrieved from [Link]
- Christensen, D. H., & Andersen, S. O. (2000). Mass spectrometric profiling of glucosamine, glucosamine polymers and their catecholamine adducts. Model reactions and cuticular hydrolysates of Toxorhynchites amboinensis (Culicidae) pupae. Insect biochemistry and molecular biology, 30(11), 1087-1098.
- Al-Kasim, N. A., & Al-Haj, N. A. (2021). A green analytical method for the determination of glucosamine using FTIR spectrophotometry. Journal of Applied Pharmaceutical Science, 11(6), 119-125.
- Mydock, L. K., & Demchenko, A. V. (2010). Reagent Controlled Direct Dehydrative Glycosylation with 2-Deoxy Sugars: Construction of the Saquayamycin Z Pentasaccharide. Journal of the American Chemical Society, 132(44), 15753-15763.
- Virues-C, C., & Lizardi-Mendoza, J. (2025). 1H NMR studies of molecular interaction of d-glucosamine and N-acetyl-D-glucosamine with curcumin and caffeic acid phenethyl ester in DMSO.
- Keeler, J. (2016). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spe. Journal of Magnetic Resonance, 269, 134-143.
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
- Peña, I., Kolesniková, L., Cabezas, C., Bermúdez, C., Berdakin, M., Simão, A., & Alonso, J. L. (2014). The shape of D-glucosamine. Physical Chemistry Chemical Physics, 16(42), 23244-23250.
- Poly(2-Deoxy-2-Methacrylamido-D-Glucose)
- Liu, J., & Linhardt, R. J. (2009). Solid-Phase Synthesis of α-Glucosamine Sulfoforms With Fragmentation Analysis by Tandem Mass Spectrometry. The Journal of organic chemistry, 74(4), 1548-1560.
- Peña, I., Kolesniková, L., Cabezas, C., Bermúdez, C., Berdakin, M., Simão, A., & Alonso, J. L. (2014). The shape of D-glucosamine. Physical Chemistry Chemical Physics, 16(42), 23244-23250.
- Chen, K. T., & Chen, C. Y. (2011). Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. Molecules, 16(9), 7438-7449.
Sources
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. polyorginc.com [polyorginc.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1H NMR studies of molecular interaction of d-glucosamine and N-acetyl-D-glucosamine with curcumin and caffeic acid phenethyl ester in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]
- 10. japsonline.com [japsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Mass spectrometric profiling of glucosamine, glucosamine polymers and their catecholamine adducts. Model reactions and cuticular hydrolysates of Toxorhynchites amboinensis (Culicidae) pupae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. znaturforsch.com [znaturforsch.com]
